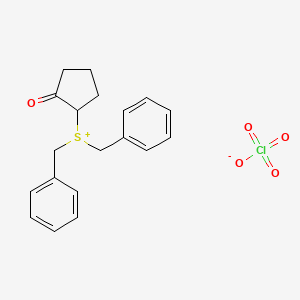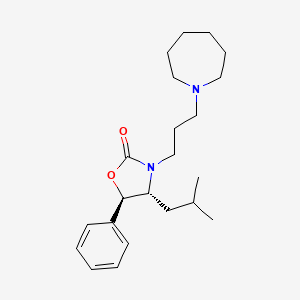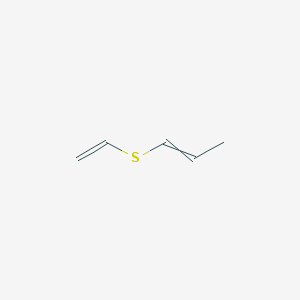
1-(Ethenylsulfanyl)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethenylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both a vinyl group and a sulfanyl group attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Ethenylsulfanyl)prop-1-ene can be synthesized through several methods. One common approach involves the reaction of propene with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
化学反応の分析
Types of Reactions: 1-(Ethenylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The vinyl group can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic addition reactions typically require reagents like bromine or hydrogen bromide in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-(Ethenylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.
作用機序
The mechanism by which 1-(Ethenylsulfanyl)prop-1-ene exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the sulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Prop-1-ene: A simple alkene with a similar backbone but lacking the sulfanyl group.
1-(Methylsulfanyl)prop-1-ene: A compound with a methylsulfanyl group instead of an ethenylsulfanyl group.
1-(Ethenylsulfanyl)but-1-ene: A compound with an extended carbon chain.
Uniqueness: 1-(Ethenylsulfanyl)prop-1-ene is unique due to the presence of both a vinyl and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
105278-48-6 |
|---|---|
分子式 |
C5H8S |
分子量 |
100.18 g/mol |
IUPAC名 |
1-ethenylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h3-5H,2H2,1H3 |
InChIキー |
XEUVKCJHIIMXRA-UHFFFAOYSA-N |
正規SMILES |
CC=CSC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



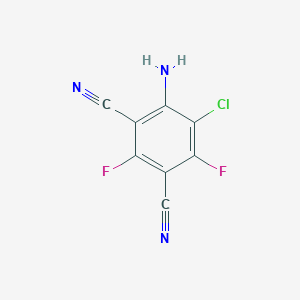
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
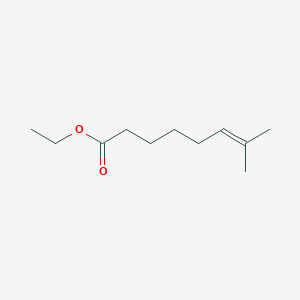

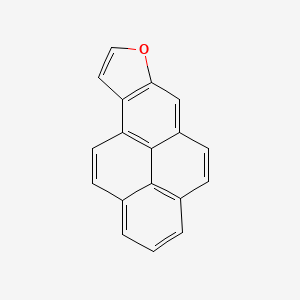
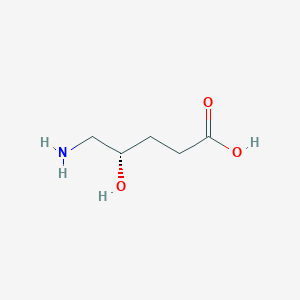
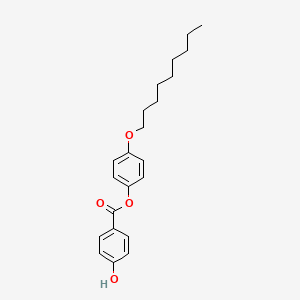
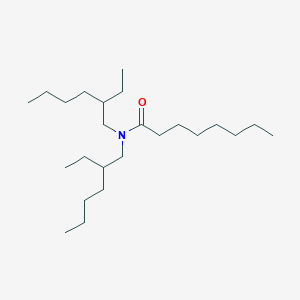
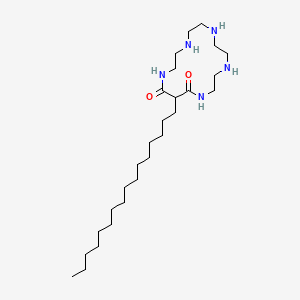

![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
